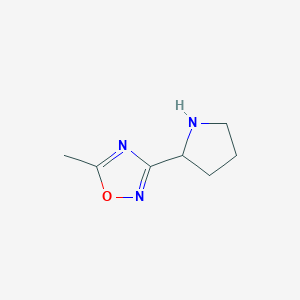

5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Description

The exact mass of the compound 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-3-pyrrolidin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-9-7(10-11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIKUEFSGRDOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316227-35-6 | |

| Record name | 5-methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole and its Analogs: A Keystone for Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental data for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is limited in publicly accessible literature. This guide provides a comprehensive overview of the chemical and pharmacological properties of the 3,5-disubstituted 1,2,4-oxadiazole scaffold, with specific extrapolations to the title compound based on established medicinal chemistry principles.

Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] Its value lies in its role as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3] The inherent electronic properties and geometric arrangement of the 1,2,4-oxadiazole core allow for diverse molecular interactions with biological targets, making it a versatile scaffold in drug design.[4] This guide will delve into the chemical properties, synthesis, and pharmacological potential of 3,5-disubstituted 1,2,4-oxadiazoles, with a specific focus on 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole as a representative molecule.

Core Chemical Properties of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, these properties can be predicted based on its constituent parts: the 1,2,4-oxadiazole core, the methyl group at the 5-position, and the pyrrolidinyl group at the 3-position.

| Property | Predicted Value/Range | Rationale and Significance in Drug Development |

| Molecular Weight | ~167.19 g/mol | Adherence to Lipinski's Rule of Five for good oral bioavailability. |

| pKa | 7.0 - 9.0 (basic) | The pyrrolidine nitrogen is the primary basic center. This pKa range suggests that the compound will be protonated at physiological pH, influencing its solubility and interaction with acidic residues in target proteins. |

| logP / logD | 0.5 - 2.0 | The pyrrolidine ring and the oxadiazole core contribute to its lipophilicity. This moderate range is often optimal for balancing aqueous solubility and membrane permeability. For some 1,2,4-oxadiazole derivatives, logD values around 3.9-4.4 have been reported, indicating that lipophilicity can be significantly influenced by the nature of the substituents.[5] |

| Polar Surface Area (PSA) | ~50 - 70 Ų | The nitrogen and oxygen atoms of the oxadiazole and the nitrogen of the pyrrolidine contribute to the PSA. This value is within the desirable range for good blood-brain barrier penetration, should CNS activity be a therapeutic goal. The polar surface area is a key descriptor in predicting drug absorption.[6] |

| Hydrogen Bond Donors/Acceptors | Donors: 1 (pyrrolidine N-H), Acceptors: 3 (oxadiazole N, O; pyrrolidine N) | The ability to form hydrogen bonds is crucial for target binding. The presence of both donor and acceptor sites allows for versatile interactions with biological macromolecules. |

| Metabolic Stability | Moderate to High | The 1,2,4-oxadiazole ring is generally resistant to metabolic degradation. The pyrrolidine ring may be susceptible to oxidation by cytochrome P450 enzymes. The metabolic stability of some 1,2,4-oxadiazole derivatives has been shown to be favorable, with half-lives in S9 fractions ranging from 69 to 204 minutes.[5] |

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A Generalized Approach

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most common route involving the cyclization of an O-acyl amidoxime. This approach offers a high degree of flexibility in introducing various substituents at the 3 and 5 positions.

A general and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of amidoximes with nitriles, often catalyzed by an acid or a Lewis acid.[7]

Conceptual Workflow for the Synthesis of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole:

Caption: General synthetic workflow for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole.

Detailed Experimental Protocol (Hypothetical):

-

Amidoxime Formation:

-

To a solution of N-Boc-pyrrolidine-2-carbonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-Boc-pyrrolidine-2-carboximidamide. Purify by column chromatography if necessary.

-

-

Cyclization and Acylation:

-

Dissolve the N-Boc-pyrrolidine-2-carboximidamide in pyridine or another suitable aprotic solvent.

-

Add acetic anhydride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture into ice water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate to yield the crude 5-methyl-3-(N-Boc-pyrrolidin-2-yl)-1,2,4-oxadiazole. Purify by column chromatography.

-

-

Deprotection:

-

Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the final product, 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, likely as a salt.

-

Pharmacological Profile: A Landscape of Possibilities

The 1,2,4-oxadiazole nucleus is a versatile pharmacophore found in compounds targeting a wide array of biological systems.[1][3][4] The specific substituents at the 3 and 5-positions dictate the pharmacological activity.

Potential Therapeutic Areas for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole Analogs:

-

Oncology: Many 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis via caspase-3 activation.[6][9]

-

Central Nervous System (CNS) Disorders: The scaffold has been incorporated into molecules targeting CNS receptors, such as muscarinic, benzodiazepine, and serotonin receptors.[3]

-

Inflammatory Diseases: Anti-inflammatory properties are a common feature of this class of compounds.[10]

-

Infectious Diseases: Derivatives have shown antibacterial, antifungal, and antiparasitic activities.[2][11]

Hypothesized Mechanism of Action:

The pyrrolidinyl group can mimic the structure of proline, suggesting that 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole could act as a proline mimetic and potentially interact with enzymes or receptors that recognize this amino acid. The 1,2,4-oxadiazole core can participate in hydrogen bonding and other non-covalent interactions within a binding pocket.

Illustrative Signaling Pathway (Hypothetical Caspase-3 Activation):

Caption: Hypothetical pathway of caspase-3 activation by a 1,2,4-oxadiazole derivative.

Protocols for Physicochemical and Pharmacological Characterization

A rigorous and systematic characterization is essential to validate the structure, purity, and biological activity of a newly synthesized compound.

Workflow for Compound Characterization:

Caption: A comprehensive workflow for the characterization of a novel chemical entity.

Detailed Experimental Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the synthesized compound.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the presence of the methyl, pyrrolidinyl, and oxadiazole moieties and their connectivity.

-

2. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact mass and confirm the elemental composition.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Compare the measured exact mass with the calculated theoretical mass to confirm the molecular formula.

-

3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Protocol:

-

Develop a suitable reverse-phase HPLC method, typically using a C18 column.[12]

-

Use a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Calculate the purity based on the peak area percentage.

-

4. In Vitro Caspase-3 Activation Assay

-

Objective: To assess the potential of the compound to induce apoptosis.

-

Protocol:

-

Use a commercially available fluorometric or colorimetric caspase-3 assay kit.

-

Treat a relevant cancer cell line (e.g., a breast or colon cancer cell line) with varying concentrations of the test compound for a specified duration.[9]

-

Lyse the cells and incubate the lysate with the caspase-3 substrate.

-

Measure the fluorescence or absorbance and calculate the fold-increase in caspase-3 activity relative to an untreated control.

-

Conclusion and Future Directions

The 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel therapeutic agents. Its predicted physicochemical properties are favorable for drug-likeness, and the extensive pharmacology of the 1,2,4-oxadiazole class suggests a high probability of discovering potent and selective modulators of various biological targets. Future research should focus on the synthesis and comprehensive characterization of this specific molecule and its analogs to validate the hypotheses presented in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]

-

Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]

-

IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry. [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. [Link]

-

GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. RUDN University. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. National Institutes of Health. [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Hindawi. [Link]

-

1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology. [Link]

-

Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ScienceDirect. [Link]

-

(PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed. [Link]

-

Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. ResearchGate. [Link]

-

ChemInform Abstract: Synthesis of 3,5‐Disubstituted[1][5][9]‐Oxadiazoles. Sci-Hub. [Link]

-

Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]

-

General Procedure A for the Synthesis of Compounds 1a–1q. The Journal of Organic Chemistry. [Link]

-

Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. ResearchGate. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]

-

THE CHEMISTRY OF HETEROCYCLIC COMPOUNDS. RUDN University. [Link] 24.[1][5][9]-oxadiazoles: synthesis and biological applications. PubMed. [Link]

-

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Physicochemical Characteristics and Drug Development Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Heterocycle

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This five-membered heterocyclic ring is a privileged scaffold found in numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4] This guide focuses on a specific, yet underexplored, derivative: 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole . By dissecting its physicochemical characteristics, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The unique combination of a lipophilic methyl group, a basic pyrrolidine ring, and the polar 1,2,4-oxadiazole core suggests a compound with a nuanced pharmacological profile. Understanding its fundamental properties is the critical first step in unlocking its therapeutic potential.

Physicochemical Profile: A Computational and Comparative Analysis

Due to the limited availability of experimental data for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, a combination of computational predictions and comparative analysis with structurally related compounds is employed to establish a foundational physicochemical profile. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Formula | C₇H₁₁N₃O | Defines the elemental composition and molar mass. |

| Molecular Weight | 153.18 g/mol | Influences diffusion rates and membrane permeability. |

| logP (Octanol/Water Partition Coefficient) | 0.8 - 1.5 | Indicates the lipophilicity of the compound, affecting solubility and membrane transport. |

| Aqueous Solubility | Moderately soluble | Crucial for formulation and bioavailability. The presence of the basic pyrrolidine nitrogen suggests pH-dependent solubility. |

| pKa (Pyrrolidine Nitrogen) | 8.5 - 9.5 | The basicity of the pyrrolidine nitrogen will influence its charge state at physiological pH, impacting receptor interactions and solubility. |

| Hydrogen Bond Donors | 1 (from the pyrrolidine N-H) | The ability to donate hydrogen bonds is critical for target binding. |

| Hydrogen Bond Acceptors | 3 (from the oxadiazole nitrogens and oxygen) | The capacity to accept hydrogen bonds influences solubility and receptor affinity. |

| Polar Surface Area (PSA) | ~55 Ų | Affects membrane permeability and blood-brain barrier penetration. |

Note: These values are estimations and should be experimentally verified.

Proposed Synthetic Pathway and Characterization

A plausible and efficient synthetic route for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can be conceptualized based on established methodologies for 1,2,4-oxadiazole synthesis.[1] The following multi-step protocol outlines a logical approach for its laboratory-scale preparation.

Experimental Protocol: Synthesis of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Step 1: N-Boc Protection of L-Prolinamide

-

To a solution of L-prolinamide in a suitable aprotic solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base such as triethylamine (TEA).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous workup to remove the base and unreacted Boc₂O.

-

Purify the resulting N-Boc-L-prolinamide by column chromatography.

Step 2: Dehydration of N-Boc-L-prolinamide to the Nitrile

-

Treat the N-Boc-L-prolinamide with a dehydrating agent, such as trifluoroacetic anhydride or Burgess reagent, in an appropriate solvent.

-

Carefully monitor the reaction progress to avoid side reactions.

-

Upon completion, quench the reaction and purify the resulting N-Boc-2-cyanopyrrolidine.

Step 3: Formation of the Amidoxime

-

React the N-Boc-2-cyanopyrrolidine with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a protic solvent like ethanol.

-

Heat the reaction mixture to facilitate the addition of hydroxylamine to the nitrile.

-

Isolate the N-Boc-pyrrolidine-2-carboxamidoxime after an appropriate workup.

Step 4: Cyclization to form the 1,2,4-Oxadiazole Ring

-

Acylate the amidoxime with acetic anhydride or acetyl chloride in the presence of a base.

-

The resulting O-acyl amidoxime intermediate will undergo thermal or base-catalyzed cyclodehydration to form the 5-methyl-1,2,4-oxadiazole ring.

-

Purify the N-Boc protected final compound by chromatography.

Step 5: Deprotection of the Pyrrolidine Nitrogen

-

Treat the N-Boc-5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group.

-

Neutralize the reaction mixture and purify the final product, 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, to obtain the desired compound.

Structural Elucidation and Purity Assessment

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by identifying the number and connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: Will identify characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole.

Caption: Proposed multi-step synthesis of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole.

Potential Biological Significance and Therapeutic Applications

While the specific biological activity of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole has not been reported, the broader class of 1,2,4-oxadiazole derivatives has demonstrated a remarkable range of pharmacological effects.[3] The pyrrolidine moiety is also a common feature in many bioactive molecules, often contributing to interactions with biological targets.

Potential Therapeutic Areas:

-

Oncology: Many 1,2,4-oxadiazole derivatives have shown potent anticancer activity through various mechanisms.[3]

-

Neuroscience: The pyrrolidine ring is a key component of several CNS-active drugs. The physicochemical properties of the title compound may allow for blood-brain barrier penetration, making it a candidate for neurological targets.

-

Infectious Diseases: The 1,2,4-oxadiazole scaffold has been explored for the development of novel antibacterial and antifungal agents.[3]

The following workflow outlines a general screening process to identify the biological activity of this novel compound.

Caption: General workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole represents a promising, yet uncharacterized, chemical entity with significant potential for drug discovery. This guide provides a foundational understanding of its likely physicochemical properties, a viable synthetic strategy, and a roadmap for its biological evaluation. Experimental validation of the predicted properties and the proposed synthesis is the essential next step. Subsequent screening in diverse biological assays will be crucial to uncover the therapeutic potential of this novel heterocyclic compound and pave the way for the development of new and effective medicines.

References

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry. [Link]

-

Padyukova, N. S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). (2025). Research Journal of Pharmacy and Technology. [Link]

-

Gornowicz, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2442. [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. [Link]

-

Polycyclic systems containing 1,2,4-oxadiazole ring 2. 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones: Synthesis and prediction of biological activity. (2025). ResearchGate. [Link]

-

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole. (n.d.). PubChem. [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). MDPI. [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). BMC Chemistry, 15(1), 27. [Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2022). RSC Medicinal Chemistry, 13(11), 1361-1374. [Link]

-

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole. (n.d.). PubChem. [Link]

-

Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 840-848. [Link]

-

In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. (n.d.). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. Due to its novelty, a specific CAS number has not been assigned. This document will therefore leverage data from structurally analogous compounds to project its chemical identifiers, outline a robust synthetic strategy, predict its physicochemical and spectral properties, and discuss its potential therapeutic applications based on the well-established pharmacology of the 1,2,4-oxadiazole and pyrrolidine moieties.

Core Identifiers and Structural Analogs

While a dedicated CAS number for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is not currently available, we can define the molecule by its fundamental chemical identifiers. Furthermore, analysis of its structural analogs provides a foundation for understanding its properties.

Table 1: Core Identifiers for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

| Identifier | Value |

| IUPAC Name | 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Canonical SMILES | CC1=NOC(=N1)C2CCCN2 |

| InChI Key | (Predicted) |

The Scientific Rationale: The Promise of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in drug discovery.[1] Its prevalence in medicinal chemistry stems from its unique bioisosteric properties, often serving as a stable replacement for ester and amide functionalities, which are prone to hydrolysis.[1] This structural feature enhances metabolic stability and can improve pharmacokinetic profiles. Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][2][3][4]

The incorporation of a pyrrolidine ring, a common motif in many natural products and pharmaceuticals, introduces a chiral center and provides opportunities for diverse interactions with biological targets. The combination of the pharmacologically privileged 1,2,4-oxadiazole core with the versatile pyrrolidine substituent makes 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole a compelling candidate for further investigation in various therapeutic areas.

Proposed Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented, with the most prevalent and reliable method involving the cyclization of an O-acyl amidoxime intermediate.[1] This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid or its activated derivative.

Based on established synthetic protocols for analogous compounds, a robust and efficient pathway for the synthesis of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is proposed. The key strategic decision in this synthesis is the management of the reactive secondary amine of the pyrrolidine ring. Therefore, a Boc-protected pyrrolidine starting material is recommended to prevent unwanted side reactions.

Step 1: Synthesis of N-Boc-L-proline Amidoxime

The synthesis commences with the conversion of N-Boc-L-proline to its corresponding amidoxime. This transformation is a critical step that sets the stage for the subsequent cyclization.

-

Rationale: The amidoxime functionality is essential for the formation of the 1,2,4-oxadiazole ring. The Boc protecting group ensures that the pyrrolidine nitrogen does not interfere with the subsequent acylation and cyclization steps.

-

Activation of N-Boc-L-proline: To a solution of N-Boc-L-proline (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture for 30 minutes.

-

Formation of the Amidoxime: Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (1.5 equivalents) in dimethylformamide (DMF) to the activated acid solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Acylation of N-Boc-L-proline Amidoxime

The newly synthesized amidoxime is then acylated with acetic anhydride to form the O-acyl amidoxime intermediate.

-

Rationale: Acylation of the amidoxime hydroxyl group with an acetyl group provides the necessary precursor for the thermal or base-catalyzed cyclization to the 5-methyl-1,2,4-oxadiazole ring.

-

Reaction Setup: Dissolve N-Boc-L-proline amidoxime (1 equivalent) in pyridine.

-

Acylation: Add acetic anhydride (1.2 equivalents) dropwise to the solution at 0 °C. Allow the reaction to stir at room temperature for 4-6 hours.

-

Isolation: Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous copper sulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude O-acetylated intermediate.

Step 3: Cyclization to form Boc-protected 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

The O-acyl amidoxime intermediate undergoes intramolecular cyclization to form the desired 1,2,4-oxadiazole ring.

-

Rationale: This cyclization can be promoted by heat or a base. The choice of conditions can influence the reaction yield and purity of the product.

-

Thermal Cyclization: Dissolve the crude O-acetylated intermediate in a high-boiling solvent such as xylene or toluene and heat to reflux for 6-12 hours.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography.

Step 4: Deprotection to Yield 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

The final step involves the removal of the Boc protecting group to yield the target compound.

-

Rationale: Acid-catalyzed deprotection is a standard and effective method for removing the Boc group, yielding the free secondary amine of the pyrrolidine ring.

-

Deprotection Reaction: Dissolve the Boc-protected oxadiazole in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0 °C.

-

Completion and Isolation: Stir the reaction at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. The resulting salt can be neutralized with a suitable base to obtain the free base.

Caption: Proposed synthetic workflow for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole are predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow solid or oil | Based on similar small molecule heterocycles. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The presence of the polar oxadiazole and pyrrolidine rings suggests solubility in polar organic solvents. |

| pKa | (Predicted) Basic pKa associated with the pyrrolidine nitrogen. | The secondary amine in the pyrrolidine ring will be the most basic site. |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, a singlet for the methyl group on the oxadiazole ring, and a signal for the N-H proton of the pyrrolidine. The chemical shifts will be influenced by the electron-withdrawing nature of the oxadiazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrrolidine ring and the two carbons of the oxadiazole ring, in addition to the methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (153.18 g/mol ). Fragmentation patterns would likely involve cleavage of the pyrrolidine ring and the bond connecting it to the oxadiazole.

-

Infrared (IR) Spectroscopy: Key IR absorption bands are expected for N-H stretching of the secondary amine, C-H stretching of the alkyl groups, C=N stretching of the oxadiazole ring, and N-O stretching.

Potential Therapeutic Applications and Future Directions

The structural features of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole suggest a range of potential therapeutic applications, drawing from the known biological activities of related compounds.

-

Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis.[1] The pyrrolidine moiety can also contribute to binding with specific protein targets.

-

Antimicrobial and Antifungal Activity: The oxadiazole nucleus is a key pharmacophore in several antimicrobial and antifungal agents.[2][3][4] The target compound could be explored for its efficacy against a panel of bacterial and fungal strains.

-

Anti-inflammatory Properties: Certain 1,2,4-oxadiazole derivatives have shown anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[5]

-

Neurological Disorders: The pyrrolidine ring is present in many centrally acting drugs. The combination with the oxadiazole core could lead to novel compounds with activity in the central nervous system.

Future research should focus on:

-

The successful synthesis and characterization of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole to confirm its structure and properties.

-

In vitro screening against a diverse panel of biological targets to identify its primary pharmacological activities.

-

Structure-activity relationship (SAR) studies to optimize the lead compound for improved potency and selectivity.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

Conclusion

While 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole remains a novel chemical entity without a registered CAS number, this in-depth technical guide provides a strong foundation for its future investigation. By leveraging the extensive knowledge of 1,2,4-oxadiazole chemistry and pharmacology, a clear path for its synthesis, characterization, and biological evaluation has been outlined. The unique combination of the metabolically stable and pharmacologically active 1,2,4-oxadiazole ring with the versatile pyrrolidine moiety makes this compound a highly promising candidate for the development of new therapeutic agents.

References

-

Gomtsyan, A. (2012). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 5(12), 1113-1137. [Link]

-

Li, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4987. [Link]

-

Singh, S., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(38), 24653-24668. [Link]

-

Czarnecka, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link]

-

Sharma, V., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S44. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijper.org [ijper.org]

The Pyrrolidine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a "privileged scaffold."[3] This technical guide provides a comprehensive analysis of the multifaceted roles of the pyrrolidine moiety in bioactive compounds. We will explore its fundamental structural and physicochemical properties that contribute to its success, delve into its diverse pharmacological activities with mechanistic insights, and present key synthetic strategies and experimental protocols relevant to the design and development of novel pyrrolidine-based therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the pursuit of innovative drug candidates.

The Pyrrolidine Scaffold: A confluence of Favorable Physicochemical and Structural Attributes

The widespread utility of the pyrrolidine ring in medicinal chemistry is not coincidental; it stems from a unique combination of properties that make it an ideal building block for crafting bioactive molecules.[2][4]

Three-Dimensionality and Conformational Flexibility

Unlike its aromatic counterpart, pyrrole, the sp³-hybridized nature of the carbon atoms in the pyrrolidine ring imparts a non-planar, puckered conformation.[4][5] This inherent three-dimensionality, often described as "pseudorotation," allows for a more extensive exploration of pharmacophore space, enabling better interaction with the complex 3D architecture of biological targets such as enzymes and receptors.[5][6] The conformational flexibility of the ring can be strategically constrained or influenced by the introduction of substituents, allowing for fine-tuning of the molecule's shape to optimize binding affinity and selectivity.[4]

Introduction of Chirality and Stereochemical Control

The pyrrolidine scaffold provides multiple chiral centers, offering a powerful tool for introducing stereochemistry into a molecule.[4][5] This is of paramount importance in modern drug design, as the biological activity of a compound is often highly dependent on its stereoisomeric form. The spatial orientation of substituents on the pyrrolidine ring can dictate the molecule's binding mode to enantioselective proteins, leading to significant differences in pharmacological profiles between stereoisomers.[4][5]

Physicochemical Properties and Pharmacokinetic Profile

The presence of the nitrogen atom in the pyrrolidine ring significantly influences the molecule's physicochemical properties. The nitrogen can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, facilitating crucial interactions with biological targets.[7] Furthermore, the incorporation of a pyrrolidine moiety can enhance the aqueous solubility of a drug candidate, a critical factor for improving its pharmacokinetic profile, including absorption and distribution.[3][8]

The Pharmacological Versatility of Pyrrolidine-Containing Compounds

The pyrrolidine nucleus is a recurring motif in drugs targeting a wide spectrum of diseases, a testament to its ability to interact with diverse biological systems.[1][9]

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[10][11] For instance, certain pyrrolidine-based compounds have been shown to exhibit potent activity against various cancer cell lines.[1] Some spiro[pyrrolidine-3,3'-oxindoles] have been identified as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), inducing apoptotic cell death in breast cancer cells.[4] Furthermore, thiosemicarbazone pyrrolidine-copper(II) complexes have shown anticancer potency significantly greater than the standard chemotherapeutic agent cisplatin against certain cancer cell lines.[1][9] The structural framework of pyrrolidine contributes to target specificity and bioavailability in anticancer drug design.[11]

Antiviral Efficacy

The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[12][13] Drugs like telaprevir, an HCV NS3/4A serine protease inhibitor, feature a pyrrolidine ring.[12] This structural element is crucial for the compound's interaction with the viral protease, thereby inhibiting viral replication.[12] Research has also explored pyrrolidine derivatives as potential inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2, highlighting the broad applicability of this scaffold in combating viral infections.[14]

Antibacterial and Antifungal Properties

Pyrrolidine-containing compounds have a long history of use as antimicrobial agents.[8] The well-known antibiotic clindamycin incorporates a pyrrolidine ring in its structure.[1] Anisomycin, a naturally occurring pyrrolidine alkaloid, inhibits bacterial protein synthesis and has been used as an antibacterial and antifungal agent.[1][9] The diverse substitutions possible on the pyrrolidine ring allow for the development of new derivatives with potent activity against various bacterial and fungal strains.[4]

Central Nervous System (CNS) Activity

The pyrrolidine moiety is present in a range of drugs that act on the central nervous system.[1] This includes nootropic agents like aniracetam, used for cognitive enhancement, and anticonvulsants such as ethosuximide.[1][15] The ability of the pyrrolidine ring to cross the blood-brain barrier, coupled with its capacity to interact with CNS targets, makes it a valuable scaffold for the development of treatments for neurodegenerative diseases and other neurological disorders.[16] For example, pyrrolidine dithiocarbamate (PDTC) has been shown to prevent neuroinflammation and cognitive dysfunction in animal models.[16]

Other Notable Pharmacological Activities

The therapeutic potential of pyrrolidine derivatives extends to a multitude of other areas, including:

-

Anti-inflammatory: Certain pyrrolidine compounds exhibit anti-inflammatory effects.[10]

-

Antihypertensive: Drugs like captopril and enalapril, which are angiotensin-converting enzyme (ACE) inhibitors, contain a proline (a pyrrolidine-2-carboxylic acid) moiety.[1]

-

Antidiabetic: Polyhydroxylated pyrrolidine derivatives have been investigated as inhibitors of glycosidase and aldose reductase, enzymes relevant to the treatment of diabetes.[1][9]

-

Anthelmintic: Pyrrolidine oxadiazoles have been identified as promising candidates against parasitic roundworms.[1]

Synthetic Strategies for Bioactive Pyrrolidine Derivatives

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methods available to construct this valuable heterocyclic system.[2][17]

Ring Construction from Acyclic Precursors

One major approach involves the cyclization of acyclic starting materials. A prominent example is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene.[2] This powerful method allows for the stereocontrolled synthesis of highly substituted pyrrolidines.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

-

Generation of the Azomethine Ylide: The azomethine ylide can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone, followed by thermal or Lewis acid-catalyzed decarboxylation or prototropy.

-

Cycloaddition Reaction: The generated azomethine ylide is then reacted with a suitable dipolarophile (e.g., an electron-deficient alkene like a maleimide or an acrylate) in an appropriate solvent (e.g., toluene, dichloromethane).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous work-up, and the crude product is purified by column chromatography on silica gel to afford the desired pyrrolidine derivative.

Functionalization of Pre-formed Pyrrolidine Rings

An alternative and widely used strategy is the modification of readily available chiral pyrrolidine building blocks, such as L-proline and L-hydroxyproline.[5][13] This approach is particularly advantageous for the synthesis of enantiomerically pure compounds.[13] The carboxylic acid and the secondary amine functionalities of proline provide convenient handles for a wide range of chemical transformations, including amide bond formation, N-alkylation, and reduction.[13]

Experimental Protocol: Synthesis of a Proline-based Bioactive Compound

-

N-Protection: The secondary amine of L-proline is protected with a suitable protecting group (e.g., Boc, Cbz) to prevent unwanted side reactions.

-

Carboxylic Acid Activation: The carboxylic acid group is activated using a coupling agent (e.g., HATU, HOBt/EDC) in the presence of a base (e.g., DIPEA).

-

Amide Bond Formation: The activated carboxylic acid is then reacted with a desired amine to form the corresponding amide.

-

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., TFA for Boc, hydrogenation for Cbz).

-

Purification: The final compound is purified by recrystallization or chromatography.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Figure 1: Key attributes of the pyrrolidine scaffold and their advantages in drug design.

Figure 2: General synthetic workflows for accessing bioactive pyrrolidine derivatives.

Concluding Remarks and Future Perspectives

The pyrrolidine moiety continues to be a highly valuable and versatile scaffold in the design and development of new therapeutic agents.[9] Its unique structural and physicochemical properties provide a solid foundation for creating molecules with diverse and potent pharmacological activities.[4][5] As our understanding of disease biology deepens and new biological targets emerge, the creative application of the pyrrolidine scaffold in medicinal chemistry will undoubtedly lead to the discovery of novel and effective drugs to address unmet medical needs. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel substitution patterns on the pyrrolidine ring, and the application of computational methods to guide the design of the next generation of pyrrolidine-based therapeutics.

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Journal of Medicinal Chemistry.

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Available at: [Link]

-

Molecules possessing the pyrrolidine motif continue to be used as intermediates in drug discovery to develop new drugs. (n.d.). ResearchGate. Available at: [Link]

-

Pyrrolidine is the most used nonaromatic five-membered heterocyclic synthetic building block in pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. Available at: [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2025). ResearchGate. Available at: [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Pyrrolidine. (n.d.). Wikipedia. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Available at: [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link]

-

Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Available at: [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Pyrrolidine-based marketed drugs. (n.d.). ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Available at: [Link]

-

Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (2024). ACS Publications. Available at: [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. Available at: [Link]

-

Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. (2022). ACS Publications. Available at: [Link]

-

Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. (n.d.). PubMed. Available at: [Link]

-

Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). MDPI. Available at: [Link]

-

Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. (n.d.). Bentham Science. Available at: [Link]

-

Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. (n.d.). MDPI. Available at: [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 16. Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrrolidine synthesis [organic-chemistry.org]

A Predictive Spectroscopic Guide to 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Structural Elucidation for the Medicinal Chemist

Introduction: The Role of Spectroscopic Diligence in Novel Drug Candidate Validation

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its capacity to act as a bioisosteric replacement for esters and amides.[1][2] Compounds incorporating this heterocycle have demonstrated a wide array of biological activities, including potential anticancer and antimicrobial properties.[1][3][4] The specific compound, 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, represents a novel chemical entity with potential for further development in drug discovery programs.

As with any newly synthesized compound, unambiguous structural confirmation is a cornerstone of scientific rigor and a prerequisite for further investigation. This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—expected for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole. This document is intended to serve as a roadmap for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic data required to verify the successful synthesis of this target molecule. The causality behind the predicted spectral features is explained, providing a deeper understanding of the structure-spectrum relationship.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic signatures of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole. These predictions are derived from established principles of spectroscopic theory and empirical data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] For 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring, the methyl group, and the exchangeable N-H proton. The pyrrolidine ring, being a chiral center at the point of attachment to the oxadiazole, will likely exhibit complex splitting patterns for its diastereotopic methylene protons.

Table 1: Predicted ¹H NMR Data for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.5 - 4.8 | dd | 1H | H-2' (pyrrolidine CH) | This methine proton is adjacent to the electron-withdrawing oxadiazole ring and the nitrogen atom, shifting it significantly downfield. It will be split by the two adjacent H-3' protons. |

| ~3.4 - 3.6 | m | 1H | H-5'a (pyrrolidine CH₂) | One of the two protons on the carbon adjacent to the nitrogen, deshielded by the nitrogen. |

| ~3.2 - 3.4 | m | 1H | H-5'b (pyrrolidine CH₂) | The other proton on the carbon adjacent to the nitrogen. Diastereotopic to H-5'a. |

| ~2.65 | s | 3H | -CH₃ | The methyl group attached to the oxadiazole ring is a singlet as there are no adjacent protons. Its chemical shift is typical for a methyl group on a heterocyclic aromatic ring.[6] |

| ~2.1 - 2.3 | m | 2H | H-3' (pyrrolidine CH₂) | Methylene protons adjacent to the chiral center. |

| ~1.9 - 2.1 | m | 2H | H-4' (pyrrolidine CH₂) | Methylene protons on the pyrrolidine ring. |

| Broad | s | 1H | N-H | The N-H proton of the pyrrolidine ring will likely appear as a broad singlet and is exchangeable with D₂O. |

Note: The exact chemical shifts and multiplicities for the pyrrolidine protons are difficult to predict precisely due to the complex interplay of diastereotopicity and potential conformational rigidity. 2D NMR techniques such as COSY and HSQC would be essential for unambiguous assignment.

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 - 182 | C-5 (oxadiazole) | The carbon of the oxadiazole ring bearing the methyl group. Highly deshielded due to being bonded to two heteroatoms. |

| ~168 - 172 | C-3 (oxadiazole) | The carbon of the oxadiazole ring attached to the pyrrolidine. Also significantly deshielded. |

| ~58 - 62 | C-2' (pyrrolidine) | The methine carbon of the pyrrolidine ring, attached to the oxadiazole. |

| ~45 - 48 | C-5' (pyrrolidine) | The methylene carbon adjacent to the nitrogen in the pyrrolidine ring. |

| ~30 - 35 | C-3' (pyrrolidine) | A methylene carbon in the pyrrolidine ring. |

| ~24 - 28 | C-4' (pyrrolidine) | A methylene carbon in the pyrrolidine ring. |

| ~11 - 14 | -CH₃ | The methyl carbon, appearing in the typical aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[7][8] The IR spectrum of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is expected to be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 - 3350 | Medium, broad | N-H stretch | Characteristic of the secondary amine in the pyrrolidine ring.[8] |

| ~2850 - 2960 | Medium-Strong | C-H stretch | Aliphatic C-H stretching from the methyl and pyrrolidine groups. |

| ~1610 - 1630 | Medium-Strong | C=N stretch | Stretching vibration of the carbon-nitrogen double bond within the 1,2,4-oxadiazole ring.[7] |

| ~1550 - 1580 | Medium | Ring stretch | Aromatic-like ring stretching of the oxadiazole core. |

| ~1420 - 1460 | Medium | C-H bend | Bending (scissoring and deformation) vibrations of the CH₂ and CH₃ groups. |

| ~1200 - 1250 | Strong | C-O-N stretch | Asymmetric stretch of the C-O-N linkage in the oxadiazole ring. |

| ~880 - 920 | Medium | N-O stretch | Characteristic stretching vibration for the nitrogen-oxygen single bond in the oxadiazole ring. |

The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of peaks unique to the molecule's overall structure.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of fragmentation patterns.[10][11] For 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition.

-

Predicted Molecular Ion (M⁺): The nominal molecular weight is 167.2 g/mol . The ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak at m/z = 168.2 [M+H]⁺.

-

Predicted Fragmentation Pattern: The 1,2,4-oxadiazole ring is relatively stable, but can undergo characteristic fragmentation under electron impact (EI) or collision-induced dissociation (CID).[10] Plausible fragmentation pathways include:

-

Loss of the pyrrolidine ring: Cleavage of the C-C bond between the two rings could lead to a fragment corresponding to the methyl-oxadiazole cation.

-

Ring opening of the oxadiazole: This can lead to the formation of nitrile fragments.

-

Fragmentation of the pyrrolidine ring: Loss of small neutral molecules like ethene from the pyrrolidine ring is a common pathway for such systems.

-

Methodology for Spectroscopic Analysis

The following are standardized protocols for the acquisition of spectroscopic data for a novel small molecule like 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of at least 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR (for full assignment):

-

Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

-

Acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

-

Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations, which is crucial for connecting the different fragments of the molecule.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap instrument.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with argon or nitrogen gas.

-

-

Data Processing: Use the instrument's software to analyze the data. The accurate mass measurement from the HRMS data will be used to calculate the elemental composition and confirm the molecular formula.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for integrating the data from NMR, IR, and MS to achieve unambiguous structural confirmation.

Caption: Workflow for Spectroscopic Data Integration.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and confidently verify the structure of this and related novel compounds. The provided methodologies represent standard, robust approaches to structural elucidation that, when combined with the predictive data, form a self-validating system for confirming the identity and purity of a synthesized target molecule. This foundational step is critical for the integrity of all subsequent biological and pharmacological evaluations in the drug development pipeline.

References

-

Głuch-Lutwin, M., & Gryboś, R. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Fedorov, A. Y., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(4), M1700. [Link]

-

Goudarzi, M., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry, 33(3). [Link]

-

Zubkov, V. O., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]

-

Roshan, P. J., et al. (2022). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Indian Journal of Pharmaceutical Sciences, 84(1), 148-155. [Link]

-

Buscemi, S., et al. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Arkivoc, 2003(13), 14-35. [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]

-

Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(6), 715. [Link]

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. [Link]

-

Esteves, P. M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Visser, S. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

de Souza, M. V. N., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15, 587-593. [Link]

-

Ashenhurst, J. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. [Link]

-

NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

da Silva, A. C. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(22), 7578. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 7. journalspub.com [journalspub.com]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide on the Predicted Bioactivity of Novel Oxadiazole Derivatives

Introduction: The Rise of Oxadiazoles and Predictive Science in Drug Discovery

In the landscape of medicinal chemistry, the search for novel therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic compounds, oxadiazoles, five-membered rings containing one oxygen and two nitrogen atoms, have emerged as a "privileged scaffold."[1][2] This distinction is due to their remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][3] Oxadiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4]

The traditional drug discovery pipeline, however, is a long and arduous journey fraught with high attrition rates. The advent of powerful computational tools has revolutionized this process, allowing for the in silico prediction of biological activity before a single compound is synthesized.[5][6] This predictive-first approach, integrating techniques like molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, enables researchers to prioritize candidates with the highest probability of success, thereby saving considerable time and resources.[6][7]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It will not merely list protocols but will explain the causality behind methodological choices, offering a self-validating framework for the design, prediction, and eventual synthesis of novel oxadiazole derivatives with potent bioactivity.

Chapter 1: The Oxadiazole Core - A Chemist's Versatile Toolkit

The oxadiazole ring exists in several isomeric forms, with the 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties being the most extensively studied in drug development.[3] The 1,3,4-oxadiazole ring, in particular, is a bioisostere for ester and amide groups, which can enhance a molecule's metabolic stability and pharmacokinetic profile.[2] Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an excellent scaffold for designing targeted inhibitors.

The synthesis of these derivatives is well-established, often involving the cyclization of acid hydrazides or the condensation of aldehydes with acyl hydrazines, with both conventional and microwave-assisted methods yielding good results.[1] This synthetic accessibility is a key pragmatic advantage, allowing for the rapid generation of diverse chemical libraries for screening.

Chapter 2: The Digital Crucible - In Silico Bioactivity Prediction

The foundation of modern drug discovery lies in the accurate prediction of how a novel molecule will behave in a biological system. This section details the core computational techniques used to forecast the bioactivity of new oxadiazole derivatives.

Molecular Docking: Visualizing the Interaction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, our oxadiazole derivative) when bound to a second (a receptor, typically a protein target).[8] It is the cornerstone for understanding drug-receptor interactions at a molecular level.

The "Why": The primary goal of docking is to predict the binding affinity (often expressed as a docking score) and the binding mode of a ligand. A lower docking score generally indicates a more stable and favorable interaction. This allows us to:

-

Screen large virtual libraries of oxadiazole derivatives against a specific biological target (e.g., an enzyme like COX-2 for anti-inflammatory activity or a bacterial protein like peptide deformylase).[9][10]

-

Prioritize the synthesis of compounds with the most promising predicted binding.

-

Generate hypotheses about the key amino acid residues involved in the interaction, which can guide further structural optimization.